molecular formula C10H7BrO3 B1528837 5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid CAS No. 1492450-22-2

5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid

Cat. No. B1528837
M. Wt: 255.06 g/mol
InChI Key: ISGQFYMPLVYMOW-UHFFFAOYSA-N
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Description

5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid is a chemical compound with the CAS Number: 1492450-22-2 . It has a molecular weight of 255.07 and is typically stored at room temperature . The compound is usually in powder form .


Synthesis Analysis

The synthesis of benzofuran derivatives, such as 5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid, has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling .


Molecular Structure Analysis

The InChI code for 5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid is 1S/C10H7BrO3/c1-5-2-6 (11)3-7-8 (10 (12)13)4-14-9 (5)7/h2-4H,1H3, (H,12,13) . This code provides a specific description of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving 5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid are not detailed in the search results, benzofuran compounds are known to be involved in a variety of reactions . For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .


Physical And Chemical Properties Analysis

5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 255.07 .

Scientific Research Applications

Synthesis and Antimicrobial Properties

5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid serves as a key precursor in the synthesis of various benzofuran derivatives with significant antimicrobial properties. For example, its derivatives have been synthesized and evaluated for their antimicrobial activities against a range of microbial strains, demonstrating potential as agents in combating microbial infections. One study focused on synthesizing benzofuran aryl ureas and carbamates, showing promising antimicrobial screening results. These compounds were synthesized by a series of reactions starting from bromo salicylaldehyde, further transformed into various derivatives, and then screened for antimicrobial activities (H. M. N. Kumari et al., 2019). Another research synthesized 1-((5-Bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles, showing antimicrobial activities against both Gram-negative and Gram-positive bacterial strains (P. Sanjeeva et al., 2021).

Synthesis of Novel Compounds

Additionally, the compound has been utilized in the synthesis of novel chemical structures, demonstrating its versatility as a chemical building block. For instance, research into the synthesis and antimicrobial evaluation of amide derivatives of benzodifuran-2-carboxylic acid highlighted the methodological innovation in creating compounds with potential for antimicrobial application, starting from basic benzofuran structures (J. N. Soni & S. Soman, 2014).

Applications in Chemistry and Biology

Further studies have explored the synthesis of benzofuran-based carboxylic acids as inhibitors of carbonic anhydrase, demonstrating their potential therapeutic applications in cancer treatment. These compounds, characterized by their benzofuran tails and carboxylic acid moieties, showed significant inhibitory action against specific cancer-related isoforms, providing a foundation for developing targeted cancer therapies (Wagdy M. Eldehna et al., 2020).

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Benzofuran compounds, such as 5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

properties

IUPAC Name

5-bromo-7-methyl-1-benzofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3/c1-5-2-6(11)3-7-8(10(12)13)4-14-9(5)7/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGQFYMPLVYMOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC=C2C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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